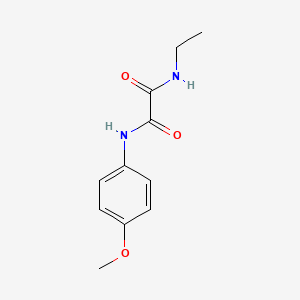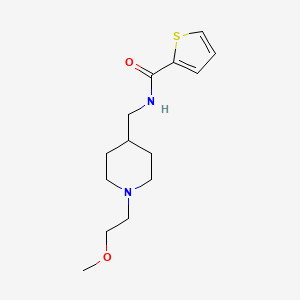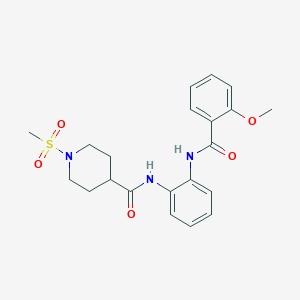
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the linear formula C9H11NO . It is a potential amoebicide .
Synthesis Analysis
The synthesis of this compound involves a regioselective 1,4-phosponylation to N-Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products, which were converted into trans stereoisomers through the Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 149.19 . It is a solid at room temperature . More detailed physical and chemical properties can be found in the provided references .Aplicaciones Científicas De Investigación
Efficient Synthesis
A study by Forró et al. (2016) demonstrated the use of "6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one" in the efficient synthesis of enantiopure compounds useful in the modulation of nuclear receptors, highlighting its significance in synthetic chemistry and drug development Forró, E., Megyesi, R., Paál, T. A., & Fülöp, F. (2016).
Pharmacological Activity
The compound has been explored for its potential in pharmacology, especially in studies related to the sympathetic nervous system. Cohen et al. (1972) investigated its uptake and storage by peripheral sympathetic nerves, providing insights into its pharmacological properties and potential sympathomimetric activities Cohen, G., Mytilineou, C., & Barrett, R. (1972).
Antimicrobial and Antifungal Activities
Research on bisquinolines derived from hydroxyquinolines, including structures related to "this compound," has shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Sahu, K. B., Ghosh, S., Banerjee, M., Maity, A., Mondal, S., Paira, R., Saha, P., Naskar, S., Hazra, A., Banerjee, S., Samanta, A., & Mondal, N. B. (2012).
Inhibition of Tubulin Polymerization
Gastpar et al. (1998) highlighted the role of methoxy-substituted derivatives in inhibiting tubulin polymerization, an essential process in cell division, indicating the potential of "this compound" derivatives in cancer research Gastpar, R., Goldbrunner, M., Marko, D., & von Angerer, E. (1998).
Antitubercular Agents
Mandewale et al. (2016) synthesized and evaluated a series of hydrazone derivatives based on "this compound" for their antituberculosis activity, showcasing its relevance in developing treatments for infectious diseases Mandewale, M., Kokate, S., Thorat, B., Sawant, S. S., & Yamgar, R. (2016).
Safety and Hazards
Propiedades
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKIRMKVOPTZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)

![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)
![3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2649605.png)

amine](/img/structure/B2649609.png)

![5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649613.png)


![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649617.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)
![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)
